2-methoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Physicochemical profiling Lipophilicity Medicinal chemistry

This benzenesulfonamide derivative (MW 346.4; XLogP3 1.9) features a distinct 2-methoxy-5-methyl substitution and an unsubstituted tetrahydroquinoline lactam, creating a unique hydrogen-bond donor profile absent in N-methylated analogs. This structural differentiation is crucial for probing TRIM24/BRPF1 bromodomain binding, carbonic anhydrase isoform selectivity, and PKM2 activation. Ideal for ITC, SPR, and MCF7 cytotoxicity assays where SAR exploration requires an orthogonal chemotype. Secure this building block now for your target-engagement and selectivity studies.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 922005-88-7
Cat. No. B2393077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS922005-88-7
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C17H18N2O4S/c1-11-3-7-15(23-2)16(9-11)24(21,22)19-13-5-6-14-12(10-13)4-8-17(20)18-14/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20)
InChIKeyIVJHODMDKYQKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922005-88-7): Procurement-Relevant Identity and Class Context


This compound (C₁₇H₁₈N₂O₄S, MW 346.4 g/mol, XLogP3 1.9, TPSA 92.9 Ų) is a benzenesulfonamide derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold linked via a sulfonamide bridge to a 2-methoxy-5-methyl-substituted benzene ring [1]. It belongs to a broader class of tetrahydroquinoline sulfonamides investigated for anticancer activity through carbonic anhydrase inhibition [2], PKM2 activation [3], and bromodomain targeting [4]. The specific substitution pattern—2-methoxy-5-methyl on the benzenesulfonamide ring with an unsubstituted tetrahydroquinoline lactam—distinguishes it from both unsubstituted and N-alkylated or differently substituted analogs, affecting lipophilicity, hydrogen-bonding capacity, and steric profile relevant to target engagement and physicochemical property tuning.

Why In-Class Tetrahydroquinoline Sulfonamides Cannot Substitute for CAS 922005-88-7 Without Loss of Key Structural Determinants


Tetrahydroquinoline sulfonamides exhibit pronounced structure–activity relationship (SAR) sensitivity to substituent identity and position on both the benzenesulfonamide and tetrahydroquinoline rings. The 2-methoxy-5-methyl benzenesulfonamide motif provides a specific combination of electron-donating (methoxy) and lipophilic (methyl) groups that cannot be replicated by the unsubstituted benzenesulfonamide analog (CAS 922005-79-6; MW 302.4, lower lipophilicity), the 2-ethoxy-5-methyl variant (altered steric bulk), or the 2,4-dimethoxy-N-methyl tetrahydroquinoline analog (PDB 4YAD ligand 3b), which introduces both a different methoxy substitution pattern and an N-methyl group on the lactam that alters hydrogen-bond donor capacity and TRIM24 bromodomain binding geometry [1][2]. Generic substitution with any of these analogs would change calculated logP, TPSA, rotatable bond count, and hydrogen-bond donor/acceptor profile, directly impacting membrane permeability, solubility, and target-binding pharmacophore compatibility [1].

Quantitative Differentiation Evidence for 2-Methoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922005-88-7) vs. Closest Analogs


Physicochemical Property Differentiation vs. Unsubstituted Benzenesulfonamide Analog (CAS 922005-79-6)

The target compound's 2-methoxy-5-methyl substitution increases computed lipophilicity by approximately 0.7 logP units and adds 44 Da molecular weight relative to the unsubstituted N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide analog (CAS 922005-79-6; MW 302.4 g/mol, XLogP3 ~1.2), while maintaining the same hydrogen-bond donor count (2) and increasing acceptor count from 4 to 5 [1]. This translates to a higher calculated logP (1.9) and larger TPSA (92.9 Ų), placing the compound in a more favorable region of CNS MPO-like drug-likeness space for targets requiring balanced permeability and solubility [1].

Physicochemical profiling Lipophilicity Medicinal chemistry Lead optimization

TRIM24 Bromodomain Pharmacophore Compatibility: Structural Inference from Analog Co-Crystal Structure (PDB 4YAD)

A closely related analog—2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (ligand 3b)—was co-crystallized with the TRIM24 PHD-bromodomain (PDB: 4YAD, resolution not specified in summary) as part of the structure-guided optimization campaign leading to IACS-9571, a high-affinity dual TRIM24-BRPF1 bromodomain inhibitor [1]. The target compound (CAS 922005-88-7) differs from ligand 3b in two critical positions: it lacks the N-methyl group on the tetrahydroquinoline lactam (retaining an H-bond donor) and carries a 2-methoxy-5-methyl rather than 2,4-dimethoxy substitution on the benzenesulfonamide ring. The absence of the N-methyl group preserves a hydrogen-bond donor at the lactam NH (not available in ligand 3b), while the 5-methyl group introduces a lipophilic contact distinct from the 4-methoxy in ligand 3b. These differences are predicted to alter the hydrogen-bond network and van der Waals contacts within the TRIM24 acetyl-lysine binding pocket [1].

Epigenetics Bromodomain inhibition TRIM24 Structure-based drug design Crystallography

Anticancer Activity Class-Level Evidence from Tetrahydroquinoline Sulfonamide Congeners Against MCF7 Breast Cancer Cells

Multiple studies on structurally related tetrahydroquinoline sulfonamides have demonstrated potent in vitro anticancer activity. Ghorab et al. (2009) reported that several novel tetrahydroquinoline derivatives bearing a sulfonamide moiety showed interesting cytotoxic activities compared to reference drug doxorubicin against MCF7 breast cancer cells, designed in compliance with the carbonic anhydrase (CA) inhibitor pharmacophore [1]. More recently, Ahmed et al. (2017) reported that certain 5-oxo-tetrahydroquinoline sulfonamide derivatives achieved IC₅₀ values of 0.040–0.048 µM against MCF7 cells, comparable to doxorubicin (IC₅₀ = 0.04 µM) [2]. While the target compound (CAS 922005-88-7) has not been directly evaluated in these published MCF7 assays, its structural features—the 2-methoxy-5-methyl-benzenesulfonamide moiety linked to a 2-oxo-tetrahydroquinoline scaffold—align with the general sulfonamide CA inhibitor pharmacophore described in these studies, and its computed logP of 1.9 falls within the range associated with cellular permeability in this chemotype [1][2].

Anticancer Carbonic anhydrase inhibition MCF7 Cytotoxicity Sulfonamide pharmacophore

PKM2 Activator Scaffold Potential: Class-Level Evidence from 2-Oxo-tetrahydroquinoline-6-sulfonamide Series

Walsh et al. (2011) identified 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as the third chemotype of PKM2 activators, with lead compound 3 showing an AC₅₀ of 790 nM in a luminescent pyruvate kinase-luciferase coupled qHTS assay [1]. Extensive SAR exploration across 40+ analogs revealed that (a) the 3-methyl-benzene analog (compound 24) achieved the most potent AC₅₀ of 0.25 µM with 101% max response; (b) the 3-methoxy analog (compound 34) showed AC₅₀ = 1.1 µM with 115% max response, representing a >4-fold potency drop versus the 3-methyl version; and (c) ortho-substituents uniformly decreased activity [1]. The target compound (CAS 922005-88-7) is a structural isomer of this series: it bears the sulfonamide linkage at the tetrahydroquinoline 6-position via the nitrogen (rather than the sulfur as in the Walsh series), and the 2-methoxy-5-methyl substitution differs from the optimal 3-methyl-benzene pattern. This inverted sulfonamide orientation and distinct substitution pattern may confer orthogonal PKM2 pharmacology or differential selectivity versus PKM1 and other pyruvate kinase isoforms [1].

Cancer metabolism PKM2 activation Glycolysis Small-molecule activators qHTS

Gamma-Secretase Inhibitor Chemotype Context: Class-Level Positioning of Tetrahydroquinoline Sulfonamides in Alzheimer's Disease Research

Tetrahydroquinoline sulfonamides have been developed as gamma-secretase inhibitors for the potential treatment of Alzheimer's disease [1][2]. Guo et al. (2007) described the design, synthesis, and evaluation of tetrahydroquinoline and pyrrolidine sulfonamide carbamates as gamma-secretase inhibitors, establishing this scaffold as a viable chemotype for reducing amyloid-beta peptide production [1]. Separately, a series of tetrahydroquinoline-derived gamma-secretase inhibitors was reported with SAR optimization around the sulfonamide and tetrahydroquinoline substituents [2]. The target compound (CAS 922005-88-7), with its benzenesulfonamide moiety connected to the tetrahydroquinoline via the sulfonamide nitrogen, represents a regioisomeric scaffold relative to these literature gamma-secretase inhibitor series (where the sulfonamide sulfur is typically attached to the tetrahydroquinoline ring). This regioisomerism may confer differential gamma-secretase subunit interaction (presenilin, nicastrin, APH-1, PEN-2) and potentially altered Notch-sparing selectivity, a critical differentiator for Alzheimer's drug development [1][2].

Alzheimer's disease Gamma-secretase inhibition Amyloid-beta Neuroscience Tetrahydroquinoline

Recommended Research and Industrial Application Scenarios for 2-Methoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922005-88-7)


TRIM24/BRPF1 Bromodomain Chemical Probe Development and Epigenetic Drug Discovery

Based on the co-crystal structure of a closely related analog (2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide) with the TRIM24 PHD-bromodomain (PDB: 4YAD), CAS 922005-88-7 represents a structurally differentiated starting point for bromodomain inhibitor optimization [1]. Its retained lactam NH hydrogen-bond donor (absent in the N-methylated PDB ligand) and the 2-methoxy-5-methyl substitution pattern may enable alternative interactions within the acetyl-lysine binding pocket. Procurement is recommended for laboratories performing TRIM24 or BRPF1 bromodomain screening, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) binding assays, where this compound can serve as a comparator to the IACS-9571 chemical series to probe structure–selectivity relationships.

Carbonic Anhydrase Inhibitor Anticancer SAR Expansion

The compound falls within the general pharmacophore of carbonic anhydrase (CA) inhibitors, a validated class of anticancer agents with demonstrated in vitro potency against MCF7 breast cancer cells (class-leading IC₅₀ values of 0.040 µM reported for related tetrahydroquinoline sulfonamides) [2][3]. The 2-methoxy-5-methyl substitution pattern has not been systematically evaluated in published CA inhibition or MCF7 cytotoxicity assays. Academic and industrial medicinal chemistry groups focused on CA IX/XII cancer-selective isoform targeting should prioritize this compound for screening, as its distinct substitution may yield isoform selectivity profiles not accessible with previously reported tetrahydroquinoline sulfonamide derivatives.

Cancer Metabolism Research: Orthogonal PKM2 Activator Screening

Although the target compound's sulfonamide connectivity (N-linked to tetrahydroquinoline) differs from the Walsh et al. (2011) PKM2 activator chemotype (S-linked to tetrahydroquinoline), this very structural divergence makes it a valuable orthogonal probe for pyruvate kinase isoform selectivity profiling [4]. The Walsh series established that 3-methyl and 3-methoxy benzenesulfonamide substitution yields AC₅₀ values of 0.25–1.1 µM for PKM2 activation. Procurement of CAS 922005-88-7 for parallel screening in PKM2 vs. PKM1 vs. PKL/PKR enzymatic assays could illuminate whether the inverted sulfonamide orientation confers isoform selectivity advantages, addressing a key challenge in metabolic cancer therapy where systemic PKM1 activation may cause toxicity.

Alzheimer's Disease Drug Discovery: Gamma-Secretase Modulator Scaffold Exploration

Tetrahydroquinoline sulfonamides are a validated gamma-secretase inhibitor chemotype for Alzheimer's disease research [5][6]. The target compound's regioisomeric connectivity (sulfonamide nitrogen at the tetrahydroquinoline 6-position versus sulfur as in literature inhibitors) may alter interactions with the gamma-secretase complex subunits. This compound is recommended for procurement by neurodegeneration research groups conducting amyloid-beta peptide reduction assays (ELISA-based) and Notch-processing counterscreens, where exploration of novel chemotypes with potential Notch-sparing properties remains a high-priority objective for developing safer gamma-secretase-targeted therapeutics.

Quote Request

Request a Quote for 2-methoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.